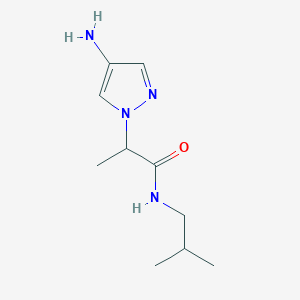

2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylpropanamide

Description

2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylpropanamide (CAS: 790270-89-2) is a heterocyclic compound featuring a pyrazole core substituted with an amino group at the 4-position. The pyrazole ring is linked to a propanamide moiety, which is further functionalized with an isobutyl group. Pyrazole derivatives are widely explored in medicinal chemistry due to their bioactivity, including kinase inhibition, antimicrobial properties, and anti-inflammatory effects.

Properties

Molecular Formula |

C10H18N4O |

|---|---|

Molecular Weight |

210.28 g/mol |

IUPAC Name |

2-(4-aminopyrazol-1-yl)-N-(2-methylpropyl)propanamide |

InChI |

InChI=1S/C10H18N4O/c1-7(2)4-12-10(15)8(3)14-6-9(11)5-13-14/h5-8H,4,11H2,1-3H3,(H,12,15) |

InChI Key |

ZESGKEDCZKMZDF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC(=O)C(C)N1C=C(C=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylpropanamide typically involves the reaction of 4-amino-1H-pyrazole with isobutylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylpropanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylpropanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, also discontinued by CymitQuimica, share heterocyclic frameworks and functional groups, enabling a comparative analysis:

2,5,7-Trimethyl-1H-indole-3-carbaldehyde (CAS: 747409-26-3)

- Structural Features : Contains an indole ring substituted with three methyl groups and a formyl group.

- Key Differences: The indole scaffold (benzopyrrole) contrasts with the pyrazole core of the target compound, altering aromaticity and electronic properties. The formyl group (-CHO) introduces electrophilic reactivity, unlike the amide (-CONH-) and amino (-NH2) groups in 2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylpropanamide.

- Potential Applications: Indole derivatives are prevalent in pharmaceuticals (e.g., serotonin analogs, antiviral agents). The formyl group may facilitate Schiff base formation, a common strategy in drug design .

1-(1-Ethyl-2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazol-5-yl)butan-1-one (CAS: 88611-38-5)

- Structural Features : A benzodiazole ring fused with a sulfanylidene group and substituted with an ethyl chain and ketone.

- Key Differences: The benzodiazole system incorporates two nitrogen atoms, enabling hydrogen bonding and metal coordination distinct from pyrazole. The sulfanylidene (-S=) group enhances redox activity, contrasting with the amino group’s nucleophilic character in the target compound.

- Potential Applications: Benzodiazoles are explored for antimicrobial and anticancer activities. The ketone moiety could serve as a synthetic handle for further derivatization .

Table 1: Comparative Analysis of Structural and Functional Attributes

| Attribute | 2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylpropanamide | 2,5,7-Trimethyl-1H-indole-3-carbaldehyde | 1-(1-Ethyl-2-sulfanylidene-benzodiazol-5-yl)butan-1-one |

|---|---|---|---|

| Core Heterocycle | Pyrazole | Indole | Benzodiazole |

| Key Functional Groups | 4-Amino, propanamide, isobutyl | 3-Formyl, methyl groups | 2-Sulfanylidene, ketone, ethyl |

| Reactivity | Nucleophilic (NH2), hydrogen-bond donor (amide) | Electrophilic (CHO), π-π stacking (indole) | Redox-active (S=), metal coordination (N, S) |

| Purity (CymitQuimica) | 95% | 98% | 98% |

| Discontinuation Status | Yes | Yes | Yes |

Research and Industrial Implications

While none of these compounds are currently available commercially, their structural motifs highlight trends in heterocyclic chemistry:

- Pyrazoles : Favored for kinase inhibitor scaffolds due to hydrogen-bonding capabilities.

- Indoles : Privileged structures in CNS-targeting drugs.

- Benzodiazoles : Utilized in coordination chemistry and antimicrobial agents.

The discontinuation of all three compounds may reflect market shifts, regulatory constraints, or advancements in alternative synthetic pathways. Further research leveraging computational tools (e.g., Multiwfn for electronic structure analysis or SHELXL for crystallographic refinement ) could elucidate structure-activity relationships to revive interest in these frameworks.

Biological Activity

2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylpropanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Pyrazole derivatives, including this compound, have been shown to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, supported by relevant studies and data.

- IUPAC Name : 2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylpropanamide

- Molecular Formula : CHNO

- Molecular Weight : 195.25 g/mol

Biological Activity Overview

Research indicates that pyrazole derivatives have diverse biological activities. The compound is part of this class and has shown promising results in various studies.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 2-(4-Amino-1H-pyrazol-1-yl)-N-isobutylpropanamide have demonstrated significant inhibitory effects on cancer cell lines:

| Compound Type | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Pyrazole Derivative | A549 (Lung Cancer) | 26 | |

| Pyrazole Derivative | MCF-7 (Breast Cancer) | 1.88 ± 0.11 | |

| Pyrazole Derivative | HCT116 (Colon Cancer) | 1.1 |

The mechanism of action often involves apoptosis induction and cell cycle arrest, which are crucial for anticancer efficacy.

2. Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been well-documented. In a comparative study, certain pyrazole compounds showed up to 85% inhibition of pro-inflammatory cytokines like TNF-α and IL-6 at concentrations as low as 10 µM:

| Compound Type | Cytokine Inhibition (%) | Reference |

|---|---|---|

| Pyrazole Derivative | TNF-α: 61–85% | |

| Pyrazole Derivative | IL-6: 76–93% |

These compounds act by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation.

3. Antimicrobial Activity

Pyrazoles also exhibit antimicrobial properties against various pathogens. The compound's structural characteristics contribute to its effectiveness against bacteria and fungi:

| Pathogen Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. coli | 40 | |

| S. aureus | 40 | |

| C. albicans | 40 |

Case Studies

Case Study 1: Anticancer Efficacy

A study focused on a series of pyrazole derivatives found that one derivative had an IC value of 4.2 µM against A375 melanoma cells, indicating strong anticancer potential. Further investigations revealed that these compounds could induce apoptosis through the mitochondrial pathway.

Case Study 2: Anti-inflammatory Mechanism

Another study assessed the anti-inflammatory activity of pyrazole derivatives using carrageenan-induced paw edema models in rats. The results showed that certain derivatives significantly reduced edema comparable to indomethacin, a standard anti-inflammatory drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.